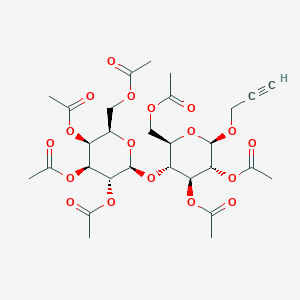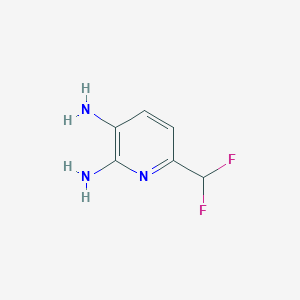
2,3-Diamino-6-(difluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diamino-6-(difluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H7F2N3. This compound is characterized by the presence of two amino groups at the 2 and 3 positions and a difluoromethyl group at the 6 position on a pyridine ring. It is a valuable building block in organic synthesis due to its unique reactivity and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-6-(difluoromethyl)pyridine can be achieved through various methods. One common approach involves the nucleophilic substitution of halogenated pyridines. For instance, starting from 2,3-dichloro-6-(difluoromethyl)pyridine, the chlorine atoms can be substituted with amino groups using ammonia or other amine sources under suitable conditions .
Another method involves the reduction of 2,3-dinitro-6-(difluoromethyl)pyridine. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon, under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common solvents include organic solvents like ethanol or methanol, and the reactions are often conducted under controlled temperature and pressure to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diamino-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dinitro-6-(difluoromethyl)pyridine.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,3-Diamino-6-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Diamino-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diaminopyridine: Lacks the difluoromethyl group, making it less lipophilic and potentially less reactive in certain contexts.
2,3-Diamino-6-methylpyridine: Contains a methyl group instead of a difluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
2,3-Diamino-6-(difluoromethyl)pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H7F2N3 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
6-(difluoromethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C6H7F2N3/c7-5(8)4-2-1-3(9)6(10)11-4/h1-2,5H,9H2,(H2,10,11) |
Clave InChI |
WHDVDOFIJZRCTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1N)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)
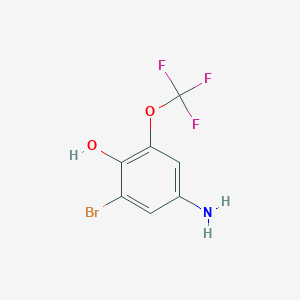
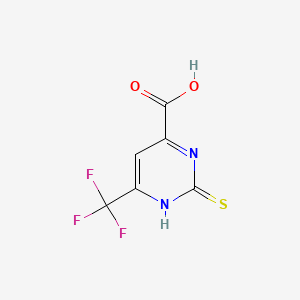
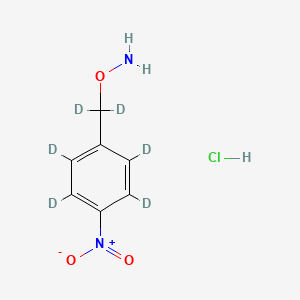
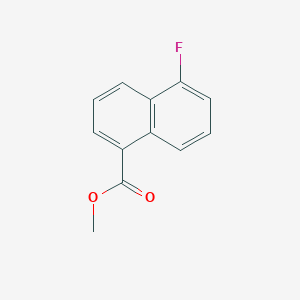
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)



![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
